molecular formula C20H24N6O2S B5217380 3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5217380
M. Wt: 412.5 g/mol
InChI Key: XZGWOBNPLMBISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds like 3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, often involves reactions of sodium salt of hydroxy-benzofuran derivatives with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These methods lead to the formation of various derivatives, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridazine, among others, showcasing the versatility and complexity of pyridazine chemistry (Abdelhamid et al., 2012).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by spectral data and elemental analyses. These analyses confirm the formation of the intended compounds and help in elucidating their structure. The structure of such compounds is often confirmed by alternative synthetic routes when possible, providing a deeper understanding of their molecular framework and the influence of different substituents on the core pyridazine ring.

Chemical Reactions and Properties

Pyridazine derivatives, including those with benzylsulfonyl-piperazinyl substitutions, participate in various chemical reactions. These reactions include nucleophilic substitutions, cycloadditions, and condensation reactions with active methylene compounds or ketones. The versatility in reactions reflects the reactivity of the pyridazine core and its potential for further chemical modifications (Oishi et al., 1989).

properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-16-14-17(2)26(23-16)20-9-8-19(21-22-20)24-10-12-25(13-11-24)29(27,28)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGWOBNPLMBISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.